molecular formula C8H7NO3S B094822 N-Methylsaccharin CAS No. 15448-99-4

N-Methylsaccharin

Cat. No. B094822
CAS RN: 15448-99-4
M. Wt: 197.21 g/mol
InChI Key: DDIIAJRLFATEEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylsaccharin is not directly discussed in the provided papers. However, the concept of methylation of saccharides is a common theme in the research presented. Methylation is a chemical process where a methyl group is added to a molecule, which in the context of saccharides, can improve solubility and alter physical and chemical properties. This process is important for the analysis of polysaccharides, as seen in the NMR analysis of a methylated non-pectic polysaccharide from water-soluble yellow mustard mucilage .

Synthesis Analysis

The synthesis of methylated saccharides is exemplified in the second paper, where N(OMe)-linked disaccharide analogues were synthesized through chemoselective assembly of unprotected natural monosaccharides with methyl 6-deoxy-6-methoxyamino-alpha-D-glucopyranoside . This process was performed in an aqueous environment and demonstrated to be chemo- and stereoselective, providing insights into the synthesis of methylated saccharide analogues.

Molecular Structure Analysis

The molecular structure of methylated saccharides is crucial for understanding their behavior and potential applications. The conformational analysis of the synthesized N(OMe)-linked disaccharide analogues was carried out using various methods, including NMR spectroscopy and computational techniques such as ab initio, molecular mechanics, and molecular dynamics . This analysis provided detailed information on the optimized geometries and energies of the conformers, which are essential for predicting the behavior of these molecules.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of N-Methylsaccharin, they do provide insight into the reactivity of methylated saccharides. For instance, the synthesis of N(OMe)-linked disaccharide analogues involves the conversion of an oxime functionality into a methoxyamino group, which is a key step in the formation of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of methylated saccharides can be inferred from the studies on polysaccharides. For example, the methylated non-pectic polysaccharide from yellow mustard mucilage showed increased solubility, which is a significant physical property alteration due to methylation . Additionally, the antitumor activity of a novel polysaccharide from Phellinus linteus mycelia suggests that methylated polysaccharides can have biological properties, such as inhibiting the growth of cancer cells .

Scientific Research Applications

  • Chemistry

    • N-Methylsaccharin is used as a reagent in the synthesis of gem-disubstituted compounds .
    • It can be analyzed by reverse phase (RP) HPLC method with simple conditions. The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .
  • Environmental Science

    • In the same study mentioned above, N-Methylsaccharin was used in an environmental science context. The study found that the application of N-Methylsaccharin did not enhance the superoxide generation in rice leaf tissue infected with blast fungus .
  • Catalysis

    • Artificial sugar saccharin and its derivatives, including N-Methylsaccharin, have been demonstrated to act as catalysts for a wide variety of organic transformations . This represents a greener and superior catalytic approach for reactions .
    • The catalytic application of saccharin and its derivatives includes reactions such as the Biginelli reaction, Paal–Knorr pyrrole synthesis, azo-coupling reaction, halogenations, domino Knoevenagel, Michael, deoximation reaction, catalytic condensation, functional group protection and oxidation .
  • Biology Education

    • N-Methylsaccharin can be used in biology education as a part of experiments or demonstrations . For example, it can be used to demonstrate the properties of enzymes, which are protein molecules that act as catalysts in chemical reactions .
  • Food Science

    • Saccharin, first synthesized in 1879, has been used as a non-caloric sweetener with several advantages . N-Methylsaccharin, as a derivative of saccharin, may share similar properties and could potentially be used in food science applications .
  • Pharmaceuticals

    • N-Methylsaccharin could potentially be used in the pharmaceutical industry. Given its chemical structure, it could be used as a building block in the synthesis of more complex molecules for drug development .
  • Material Science

    • Given its chemical properties, N-Methylsaccharin could potentially be used in the development of new materials. For instance, it could be used in the synthesis of polymers or other materials with unique properties .
  • Environmental Science

    • N-Methylsaccharin could potentially be used in environmental science, particularly in studies related to pollution or contamination. Given its chemical properties, it could be used as a tracer or marker in environmental studies .

properties

IUPAC Name

2-methyl-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3S/c1-9-8(10)6-4-2-3-5-7(6)13(9,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIIAJRLFATEEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165639
Record name N-Methylsaccharin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylsaccharin

CAS RN

15448-99-4
Record name N-Methylsaccharin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15448-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylsaccharin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015448994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylsaccharin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39120
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methylsaccharin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.863
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHYLSACCHARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T63VBY3AYH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methylsaccharin
Reactant of Route 2
Reactant of Route 2
N-Methylsaccharin
Reactant of Route 3
Reactant of Route 3
N-Methylsaccharin
Reactant of Route 4
Reactant of Route 4
N-Methylsaccharin
Reactant of Route 5
N-Methylsaccharin
Reactant of Route 6
N-Methylsaccharin

Citations

For This Compound
118
Citations
KW Kirby, HL Hetzler, EF Slach… - Journal of Agricultural …, 1982 - ACS Publications
… % OV-17/1.95% OV-210 effects a good separation (5.5 cm for N-methylsaccharin vs. 6.3 cm … The relativeretention time to Nmethylsaccharin is about 3.5-3.6. No attempt has been made …
Number of citations: 1 pubs.acs.org
D Mockute, R Butkiene, O Nivinskiene - Russian journal of …, 2001 - Springer
Rates of transformation of organic additives (saccharin, N-methylsaccharin, 2-butyne-1,4-diol) and accumulation of products of their cathodic reactions are studied during nickel …
Number of citations: 13 link.springer.com
D Mockute, G Bernotiene, R Butkiene - Transactions of the IMF, 2002 - Taylor & Francis
… between saccharin, N-methylsaccharin and the cathode … V, of saccharin and N-methylsaccharin in comparison with the … of saccharin and N-methylsaccharin in distinct electrolytes is …
Number of citations: 4 www.tandfonline.com
D Mockute, G Bernotiene, R Vilkaite - Surface and Coatings Technology, 2002 - Elsevier
… The methyl group of o- and p-toluene sulfonamides and N-methylsaccharin increased the rates of additives consumption mainly by the acceleration of desulfuration reaction. The …
Number of citations: 36 www.sciencedirect.com
D Mockutë, R Butkienë, G Bernotienë - Chemija, 2001 - elibrary.lt
… The behaviour of saccharin and N-methylsaccharin during Ni electrodeposition in … of Watts electrolyte increase Vc of saccharin and N-methylsaccharin by accelerating either one or both …
Number of citations: 3 elibrary.lt
H Togo, M Katohgi, M Yokoyama - Synlett, 1998 - thieme-connect.com
… thin layer chromatography to give the N-methylsaccharin in 61% yield. Table 1 shows the substituent effect of (diacetoxyiodo)arenes 2 in the formation of N-methylsaccharin 3c from the …
Number of citations: 1 www.thieme-connect.com
TF Woolf, A Black, T Chang - Xenobiotica, 1989 - Taylor & Francis
… However, incubations of isoxicam with purified horseradish peroxidase resulted in the formation of N-methylsaccharin and the open-ring sulphonamide in good overall yield (28% in 1 h)…
Number of citations: 6 www.tandfonline.com
TF Woolf, A Black, A Sedman, T Chang - European journal of drug …, 1992 - Springer
… radiolabelled open-ring sulfonamide and N-methylsaccharin. Non-labelled saccharin formed by oxidative loss of the 14C N-methyl group from N-methylsaccharin, was also observed. …
Number of citations: 5 link.springer.com
UC Yoon, YS Koh, HJ Kim, DY Jung… - Bulletin of the …, 1994 - pdf.lookchemmall.com
… Photoreaction of N-methylsaccharin with N-trimethylsilylmethyl-N,N-diethyl amine in CHOH … indicating that triplets of saccharin and N-methylsaccharin are the reactive excited states. …
Number of citations: 5 pdf.lookchemmall.com
JR Meadow, JC Cavagnol - The Journal of Organic Chemistry, 1951 - ACS Publications
… action of phosphorus pentasulfide on N-methylsaccharin. The latter … The N-methylsaccharin was then converted to the bright … stepwise to give, first, N-methylsaccharin (Ilia) with loss of …
Number of citations: 32 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.